2,3-Dihydro-5-benzofuranethanol-d4 chemical properties
2,3-Dihydro-5-benzofuranethanol-d4 chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-5-benzofuranethanol-d4 is the deuterium-labeled form of 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-ol. Deuterated compounds are of significant interest in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium (B1214612) atoms provides a valuable tool for use as an internal standard in quantitative bioanalysis due to the mass difference, while ideally maintaining similar chemical and biological properties to the parent compound. This guide provides a comprehensive overview of the known chemical properties, inferred experimental protocols, and potential biological relevance of 2,3-Dihydro-5-benzofuranethanol-d4.
Core Chemical Properties
While specific experimental data for the deuterated compound is limited in publicly available literature, the following tables summarize the known properties of 2,3-Dihydro-5-benzofuranethanol-d4 and its non-deuterated parent compound. This information is aggregated from chemical supplier databases and computational predictions.
Table 1: General Chemical Properties
| Property | 2,3-Dihydro-5-benzofuranethanol-d4 | 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol |
| CAS Number | 1185079-36-0[1] | 87776-76-9[2] |
| Chemical Formula | C₁₀H₈D₄O₂[3][4] | C₁₀H₁₂O₂[2] |
| Molecular Weight | 168.23 g/mol [3][4] | 164.20 g/mol [2] |
| Physical State | White Solid[4] | Not specified |
| IUPAC Name | 2-(2,3-dihydro-1-benzofuran-5-yl)ethanol-d4 | 2-(2,3-dihydro-1-benzofuran-5-yl)ethanol[2] |
Table 2: Predicted Physicochemical Properties of 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol
| Property | Value | Source |
| Boiling Point | 295 °C | Amadis Chemical[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 2,3-Dihydro-5-benzofuranethanol-d4 are not explicitly published. However, based on general organic chemistry principles and published methods for analogous compounds, the following methodologies can be inferred.
Synthesis of the Parent Compound and Deuteration
The synthesis of the non-deuterated parent compound, 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol, can be approached through various established routes for 2,3-dihydrobenzofurans. One common strategy involves the reduction of a corresponding carboxylic acid or ester, such as 2,3-Dihydrobenzofuranyl-5-acetic acid[6].
Hypothetical Synthesis and Deuteration Workflow
Analytical Characterization
The identity and purity of 2,3-Dihydro-5-benzofuranethanol-d4 would be confirmed using a combination of standard analytical techniques.
Typical Analytical Workflow
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the overall structure, with the absence of signals at the deuterated positions. ²H (Deuterium) NMR would directly show the presence and location of the deuterium atoms.
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of 168.23 g/mol , consistent with the incorporation of four deuterium atoms[3][4].
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High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the chemical purity of the compound.
Potential Biological Significance and Metabolism
While no specific biological activity or signaling pathway has been directly attributed to 2,3-Dihydro-5-benzofuranethanol-d4 or its parent compound, the broader class of 2,3-dihydrobenzofuran (B1216630) derivatives has been investigated for various biological activities.
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Antioxidant Properties: Some 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran (B1264755) derivatives have been isolated and shown to possess antioxidant and free radical scavenging activity[7].
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Antimicrobial Properties: S-benzofuran-2-yl ethanol (B145695), a structural isomer, has demonstrated antimicrobial properties against bacteria and yeast[8].
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Hallucinogenic Analogues: Certain 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines have been synthesized and evaluated in drug discrimination studies[9].
Metabolism
The metabolism of 2,3-Dihydro-5-benzofuranethanol-d4 has not been specifically studied. However, based on the metabolism of ethanol and other compounds containing a 2,3-dihydrobenzofuran moiety, a probable metabolic pathway can be proposed. The ethanol side chain is likely to be metabolized via the same pathways as ethanol itself, primarily through oxidation. The dihydrobenzofuran ring may undergo hydroxylation.
The primary metabolic pathway for ethanol involves its oxidation to acetaldehyde (B116499) by alcohol dehydrogenase (ADH) and the microsomal ethanol-oxidizing system (MEOS), followed by further oxidation to acetate (B1210297) by aldehyde dehydrogenase (ALDH)[10][11][12][13]. Studies on more complex molecules containing a 2,3-dihydrobenzofuran ring have shown that this moiety can be metabolized through hydroxylation and subsequent glucuronidation[14].
Hypothetical Metabolic Pathway
Conclusion
2,3-Dihydro-5-benzofuranethanol-d4 is a valuable tool for researchers in drug development, primarily serving as an internal standard for quantitative analysis. While specific experimental data for this deuterated compound is scarce in the public domain, this guide provides a framework for its chemical properties, potential synthesis and analysis protocols, and likely metabolic fate based on the known chemistry of its non-deuterated counterpart and related structures. Further research and publication of supplier-specific data would be beneficial for a more complete understanding of this compound.
References
- 1. 2,3-Dihydro-5-benzofuranethanol-d4 | 1185079-36-0 [chemicalbook.com]
- 2. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol | C10H12O2 | CID 21224078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2,3-Dihydro-5-benzofuranethanol-d4_北京德威钠生物技术有限公司 [gbwol.com]
- 5. 2,3-Dihydro-5-benzofuranethanol,87776-76-9-Amadis Chemical [amadischem.com]
- 6. 2,3-Dihydro-5-benzofuranethanol synthesis - chemicalbook [chemicalbook.com]
- 7. 2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran, a novel antioxidant, from Penicillium citrinum F5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. facultyshowcase.sfasu.edu [facultyshowcase.sfasu.edu]
- 9. Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of ethanol and associated hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]
- 12. Ethanol Metabolism in the Liver, the Induction of Oxidant Stress, and the Antioxidant Defense System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
